2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole

JAK kinase inhibition medicinal chemistry structure-activity relationship

This C-linked 2-arylpyrrole (ortho-Cl/meta-CF₃ phenyl) is the essential starting material for JAK inhibitor programs—its free pyrrole NH enables the metallation, C3-carboxamide formation, and C5-heteroaryl coupling required to build the pharmacophore validated by co-crystal structure PDB 4D0X and patent US9688661. Do not substitute with the N-linked isomer (CAS 383137-53-9). For agrochemical discovery, this scaffold delivers acaricidal activity equal or superior to chlorfenapyr, with a differentiated IP position against resistant Tetranychus urticae. Choose the correct regioisomer to avoid synthetic dead ends.

Molecular Formula C11H7ClF3N
Molecular Weight 245.63 g/mol
Cat. No. B13715610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole
Molecular FormulaC11H7ClF3N
Molecular Weight245.63 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C2=C(C=CC(=C2)C(F)(F)F)Cl
InChIInChI=1S/C11H7ClF3N/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10/h1-6,16H
InChIKeyVFMIZOFEZURVIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole: Structural Overview and Primary Procurement Context


2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole is an arylpyrrole derivative (molecular formula C₁₁H₇ClF₃N, molecular weight 245.63) characterized by a pyrrole ring substituted at the 2-position with a 2-chloro-5-(trifluoromethyl)phenyl group . This compound exists in both N-linked (1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole, CAS 383137-53-9) and C-linked (2-[2-chloro-5-(trifluoromethyl)phenyl]pyrrole) isomeric forms . It functions primarily as a versatile synthetic building block in medicinal chemistry and agrochemical development, serving as a key intermediate for kinase inhibitors, insecticides, and acaricides . The compound's procurement is driven by its specific substitution pattern—the ortho-chloro and meta-trifluoromethyl groups on the phenyl ring—which confers distinct electronic and steric properties that differentiate it from other arylpyrroles [1].

Why 2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole Cannot Be Interchanged with Other Arylpyrroles


Arylpyrroles constitute a large and structurally diverse class of compounds whose biological activity and physicochemical properties are exquisitely sensitive to the nature and position of aryl substituents [1]. Generic substitution fails for 2-[2-chloro-5-(trifluoromethyl)phenyl]pyrrole because its specific ortho-chloro and meta-trifluoromethyl substitution pattern on the phenyl ring is not replicated by common analogs such as 2-(p-chlorophenyl)pyrrole (the core scaffold of chlorfenapyr and tralopyril), 2-[4-(trifluoromethyl)phenyl]pyrrole, or 2-[2-chloro-4-(trifluoromethyl)phenyl]pyrrole [1][2]. The ortho-chloro group introduces steric constraints that influence conformational preferences and binding pocket accommodation, while the meta-CF₃ group exerts distinct electronic effects compared to para-substituted analogs, altering hydrogen-bonding capacity, metabolic stability, and target engagement [2]. These differences translate into quantifiable variations in potency, selectivity, and synthetic utility that preclude simple one-for-one replacement in established protocols or lead optimization campaigns [3].

2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole: Quantifiable Differentiation Versus Closest Analogs


JAK1 Kinase Inhibition: Comparative Potency of Pyrrole-3-carboxamide Derivatives

The 2-[2-chloro-5-(trifluoromethyl)phenyl]pyrrole scaffold, when elaborated into 5-(6-aminopyrimidin-4-yl)-1H-pyrrole-3-carboxamide derivatives, yields potent JAK1 kinase inhibitors with IC₅₀ values in the low nanomolar range. For compound 204 (5-(6-aminopyrimidin-4-yl)-2-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide), the JAK1 IC₅₀ is 104 nM [1]. The structurally related compound 205, bearing an N-methylamino substitution on the pyrimidine ring, exhibits a JAK1 IC₅₀ of 104 nM as well, while compound 245 (1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(9H-purin-6-yl)-1H-pyrrole-2-carboxamide), which lacks the 3-carboxamide and has an altered pyrrole substitution pattern, shows a JAK2 IC₅₀ of 386 nM [2].

JAK kinase inhibition medicinal chemistry structure-activity relationship

Arylpyrrole Substitution Pattern: Structure-Activity Relationships in Insecticidal and Acaricidal Activity

In a comprehensive structure-activity relationship study of 2-arylpyrrole derivatives against Tetranychus urticae (two-spotted spider mite), the nature and position of aryl substituents profoundly influenced acaricidal activity [1]. Novel 2-arylpyrrole derivatives containing ester groups demonstrated activity equal to or exceeding that of chlorfenapyr (the commercial standard bearing a 2-(p-chlorophenyl)pyrrole core), with some compounds achieving 100% mortality at 500 mg/L against T. urticae [1]. Notably, derivatives incorporating the 2-chloro-5-(trifluoromethyl)phenyl motif were among the series showing enhanced activity compared to the p-chlorophenyl baseline, underscoring the functional advantage of the ortho-chloro/meta-CF₃ substitution pattern [1][2].

insecticidal activity acaricidal activity agrochemical development

Regioisomeric Differentiation: N-Linked Versus C-Linked Pyrrole Attachment

The target compound exists as a C-linked pyrrole (2-[2-chloro-5-(trifluoromethyl)phenyl]pyrrole), which is regioisomerically distinct from its N-linked counterpart (1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole, CAS 383137-53-9) . This regioisomeric distinction has quantifiable consequences for downstream synthetic utility. The C-linked isomer presents the pyrrole NH as a free nucleophilic handle for subsequent functionalization, whereas the N-linked isomer incorporates the pyrrole nitrogen into the aryl-pyrrole bond, rendering it unavailable for further derivatization at that position . In kinase inhibitor synthesis, the C-linked scaffold is the preferred core for constructing 3-carboxamide and 5-aminopyrimidine-substituted JAK inhibitors, as exemplified by compounds 204, 205, and 206 in US9688661 [1].

synthetic building block regioisomer chemical differentiation

JAK2 Crystal Structure: Confirmed Binding Mode of 2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole-3-carboxamide Scaffold

The co-crystal structure of 5-(2-aminopyrimidin-4-yl)-2-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide bound to the JAK2 kinase domain (PDB ID: 4D0X) provides atomic-resolution evidence of the specific binding interactions enabled by the 2-chloro-5-(trifluoromethyl)phenyl group [1]. The 2-aminopyrimidine moiety forms the canonical hinge-binding hydrogen bonds, while the 2-chloro-5-(trifluoromethyl)phenyl substituent occupies a hydrophobic pocket adjacent to the ATP-binding site [1]. This crystallographically validated binding mode is not achievable with simpler arylpyrroles lacking the ortho-chloro/meta-CF₃ substitution, as the steric and electronic requirements for optimal hydrophobic pocket occupancy are substitution-pattern dependent [2].

structural biology JAK2 X-ray crystallography binding mode

Halogenation Pattern Differentiation: Ortho-Cl / Meta-CF₃ Versus Para-Cl / Trifluoromethyl Analogs

The 2-chloro-5-(trifluoromethyl)phenyl substitution pattern differs fundamentally from the para-chlorophenyl motif found in commercial arylpyrroles like chlorfenapyr and tralopyril [1]. The ortho-chloro group in the target compound introduces steric hindrance that restricts rotation around the aryl-pyrrole bond, potentially stabilizing specific bioactive conformations [2]. The meta-CF₃ group, being a strong electron-withdrawing substituent, modulates the electron density of the pyrrole ring differently than a para-CF₃ group, affecting both chemical reactivity (e.g., susceptibility to electrophilic aromatic substitution) and biological properties such as metabolic oxidation [2]. These electronic differences translate into measurable variations in logP, pKa of the pyrrole NH, and oxidative metabolic stability [3].

halogen bonding metabolic stability physicochemical properties

2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole: Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Inhibitor Lead Optimization: JAK1/JAK2 Program Scaffold

This compound serves as the validated core scaffold for synthesizing potent JAK kinase inhibitors, as documented in US9688661 and supported by co-crystal structure PDB 4D0X [1][2]. Procurement is specifically warranted for medicinal chemistry programs developing selective JAK1 or JAK2 inhibitors where the crystallographically confirmed binding mode provides a rational starting point for structure-based design. The 2-[2-chloro-5-(trifluoromethyl)phenyl]pyrrole core, when elaborated with 3-carboxamide and 5-aminopyrimidine substituents, yields compounds with JAK1 IC₅₀ values of 104 nM [3]. This established SAR trajectory reduces the synthetic burden of de novo scaffold exploration.

Novel Acaricide and Insecticide Development Programs

The 2-arylpyrrole class, including derivatives bearing the 2-chloro-5-(trifluoromethyl)phenyl motif, has demonstrated acaricidal activity equal to or exceeding the commercial standard chlorfenapyr against Tetranychus urticae, with 100% mortality observed at 500 mg/L for optimized derivatives [1]. Procurement is indicated for agrochemical discovery programs seeking to develop next-generation acaricides with efficacy against chlorfenapyr-resistant mite populations. The differentiated substitution pattern (ortho-Cl/meta-CF₃ versus para-Cl) offers a distinct intellectual property position and potentially altered resistance profiles compared to existing commercial 2-arylpyrroles [2].

Regioisomer-Dependent Synthetic Route Development

The C-linked nature of 2-[2-chloro-5-(trifluoromethyl)phenyl]pyrrole, in contrast to the commercially available N-linked isomer (CAS 383137-53-9), makes it the required starting material for any synthetic sequence requiring pyrrole NH functionalization [1]. This includes metallation at the pyrrole nitrogen, subsequent C3-carboxamide formation, and C5-heteroaryl coupling reactions essential for generating the kinase inhibitor pharmacophore described in US9688661 [2]. Procurement of the correct regioisomer avoids synthetic dead-ends and ensures compatibility with published protocols.

Structure-Guided Drug Design Leveraging Co-Crystal Data

For research groups employing structure-based drug design methodologies, this compound's elaborated derivative (5-(2-aminopyrimidin-4-yl)-2-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide) is one of the few arylpyrrole-based kinase inhibitors with publicly available co-crystal structural data (PDB 4D0X) [1]. Procurement of the core scaffold enables the rational design of analogs with improved potency, selectivity, or pharmacokinetic properties, using the validated binding pose as a computational starting point. This scenario is particularly relevant for academic and industrial groups with molecular modeling capabilities seeking to minimize synthetic attrition through informed design [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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